molecular formula C7H6N4O2 B13096831 6-Methyl-3-nitroimidazo[1,2-b]pyridazine

6-Methyl-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B13096831
M. Wt: 178.15 g/mol
InChI Key: SYDZZAMPPHRXKV-UHFFFAOYSA-N
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Description

6-Methyl-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a nitro group at the third position and a methyl group at the sixth position on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.

    Methylation: The methyl group at the sixth position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: Oxidative transformations can occur, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: 6-Methyl-3-aminoimidazo[1,2-b]pyridazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

6-Methyl-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as an antikinetoplastid agent, showing activity against protozoan parasites such as Leishmania spp.

    Drug Discovery: The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases.

    Biological Studies: It is used in studies to understand the structure-activity relationships and mechanisms of action of related compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both a methyl and a nitro group on the imidazo[1,2-b]pyridazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-methyl-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6-8-4-7(11(12)13)10(6)9-5/h2-4H,1H3

InChI Key

SYDZZAMPPHRXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2[N+](=O)[O-])C=C1

Origin of Product

United States

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